2-Methyl-4-nonanol

Description

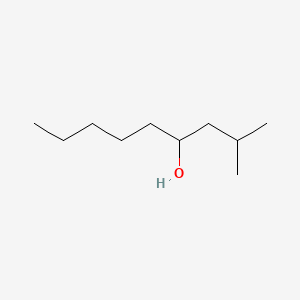

Structure

2D Structure

3D Structure

Properties

CAS No. |

26533-31-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-methylnonan-4-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

IBHHTADZYDLHPM-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(C)C)O |

Canonical SMILES |

CCCCCC(CC(C)C)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methyl-4-nonanol. Due to the limited availability of published data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key chemical properties, which can be applied to this compound in a laboratory setting.

Core Chemical Identity

This compound is a secondary alcohol with a ten-carbon backbone. Its structure consists of a nonane (B91170) chain with a hydroxyl group at the fourth position and a methyl group at the second position.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonym | 4-Nonanol, 2-methyl- | [1] |

| CAS Registry Number | 26533-31-3 | [1] |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.2811 g/mol | [1] |

| IUPAC Standard InChI | InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 | [1] |

| IUPAC Standard InChIKey | IBHHTADZYDLHPM-UHFFFAOYSA-N | [1] |

Quantitative Physical Properties

| Property | Value for this compound | Value for 2-Methyl-2-nonanol (Isomer) | Reference (for Isomer) |

| Boiling Point | Data not available | 201.3 °C at 760 mmHg | [2] |

| Melting Point | Data not available | -1.53 °C (estimate) | [2] |

| Density | Data not available | 0.828 g/cm³ | [2] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents.[3] | Data not available | |

| Refractive Index | Data not available | 1.434 | [2] |

| Flash Point | Data not available | 81.1 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds.

| Spectrum Type | Availability | Notes | Reference |

| Infrared (IR) Spectrum | Available | The NIST Chemistry WebBook provides the gas-phase IR spectrum. Characteristic absorptions for alcohols include a strong, broad O-H stretch around 3200-3600 cm⁻¹ and a C-O stretch in the 1050-1260 cm⁻¹ region.[4] | [5] |

| Mass Spectrum (Electron Ionization) | Available | Data is available through the NIST Chemistry WebBook. Alcohols typically undergo alpha cleavage and dehydration in mass spectrometry.[6] | [1] |

| NMR Spectrum (¹H and ¹³C) | Data not readily available | The position of the -OH proton in ¹H NMR can be confirmed by a "D₂O shake" experiment.[6] |

Experimental Protocols for Property Determination

The following are generalized experimental protocols that can be used to determine the key physical and spectroscopic properties of this compound.

| Property | Experimental Protocol |

| Boiling Point | The boiling point can be determined using a simple distillation apparatus.[7] The sample is heated in a distilling flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[7] Alternatively, a MelTemp apparatus can be adapted for boiling point measurement of small samples.[8] |

| Melting Point | For solids, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus.[9][10] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[9] Since this compound is likely a liquid at room temperature, this protocol would be applicable for determining its freezing point. |

| Density | The density of a liquid can be measured using a pycnometer or a vibrating tube density meter.[11] A simpler method involves accurately measuring the mass of a known volume of the liquid using a balance and a graduated cylinder.[12] |

| Solubility | To determine solubility, a small amount of this compound would be added to a test tube containing a solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the miscibility is observed.[13] For quantitative measurement, the concentration of a saturated solution can be determined. |

| Refractive Index | The refractive index is measured using a refractometer.[14][15] A few drops of the liquid sample are placed on the prism of the instrument, and the refractive index is read directly, typically at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., 589 nm).[16] |

| Flash Point | The flash point can be determined using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) apparatus.[17] The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.[18] |

| Infrared (IR) Spectroscopy | An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[19] A liquid sample can be analyzed neat as a thin film between two salt plates or by using an Attenuated Total Reflectance (ATR) accessory.[19][20] A background spectrum is first collected, followed by the spectrum of the sample.[20] |

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.

Caption: A general workflow for the synthesis, purification, structural identification, and physical property determination of a chemical compound.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety precautions for similar long-chain alcohols should be observed. These compounds are typically flammable and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 4-Nonanol, 2-methyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. phillysim.org [phillysim.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. calnesis.com [calnesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]

- 18. What is Flash Point for Class 3 Flammable Liquid | Lion Technology [lion.com]

- 19. allsubjectjournal.com [allsubjectjournal.com]

- 20. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

physical properties of 2-Methyl-4-nonanol

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-nonanol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental chemical characteristics.

Chemical Identity

This compound is a secondary alcohol, an organic compound with the chemical formula C10H22O.[1][2][3] It is structurally defined by a nonane (B91170) backbone with a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH3) group at the second carbon. Its CAS Registry Number is 26533-31-3.[1][3]

Physical and Chemical Properties

The are summarized in the table below. These characteristics are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical systems.

| Property | Value | Source |

| Molecular Formula | C10H22O | [1][2][3] |

| Molecular Weight | 158.286 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity, floral, and aromatic | [2] |

| Boiling Point | ~202-204°C | [2] |

| Melting Point | ~ -50°C | [2] |

| Density | ~ 0.834 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in alcohols, ethers, and other organic solvents. | [2] |

Experimental Protocols

While specific experimental documentation for determining the is not detailed in the provided references, the following are standard methodologies used for such characterizations.

-

Boiling Point Determination: The boiling point is typically determined using distillation or a capillary method (Thiele tube). The substance is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For accuracy, the atmospheric pressure is measured and corrections are applied to report the boiling point at standard pressure (760 mmHg).

-

Melting Point Determination: A sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

-

Density Measurement: The density of a liquid like this compound is commonly measured using a pycnometer or a hydrometer. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

-

Solubility Testing: To determine solubility, a small amount of this compound is added to a test solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. The process is repeated with increasing amounts of the solute to determine the extent of solubility, often expressed in g/100mL of solvent at a specific temperature.

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

References

Structural Formula of 2-Methyl-4-nonanol

An in-depth technical guide or whitepaper on the core aspects of a single, relatively simple chemical compound like 2-Methyl-4-nonanol is not a standard format for presenting information about such a molecule. Typically, information on a specific chemical is found in chemical databases, safety data sheets (SDS), and research articles focusing on its synthesis, properties, or applications.

Therefore, this response provides the structural formula of this compound as requested, using the specified visualization requirements.

The molecular formula for this compound is C₁₀H₂₂O.[1][2][3][4] Its structure consists of a nine-carbon chain (nonane) with a methyl group (CH₃) attached to the second carbon atom and a hydroxyl group (-OH) attached to the fourth carbon atom. The IUPAC name for this compound is 2-methylnonan-4-ol.[2]

Caption: Structural formula of this compound.

References

Synthesis of 2-Methyl-4-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-Methyl-4-nonanol, a secondary alcohol with applications in various chemical syntheses. The document details two principal methods: the Grignard reaction and the reduction of 2-Methyl-4-nonanone. Experimental protocols, quantitative data, and workflow visualizations are presented to facilitate laboratory application.

Core Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two main strategies:

-

Grignard Reaction: This classic organometallic reaction offers two viable pathways for the construction of the target alcohol.

-

Route A: The reaction of an isobutyl Grignard reagent with pentanal.

-

Route B: The reaction of a pentyl Grignard reagent with isovaleraldehyde (B47997).

-

-

Reduction of 2-Methyl-4-nonanone: This method involves the straightforward reduction of the corresponding ketone, 2-Methyl-4-nonanone, using a suitable reducing agent.

The selection of the synthetic route may depend on the availability of starting materials, desired scale, and laboratory equipment.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and analogous reactions.

Method 1: Grignard Synthesis

Route A: Isobutylmagnesium Bromide and Pentanal

1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):

-

Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is assembled and flame-dried.

-

Procedure:

-

Magnesium turnings (1.2 eq) are placed in the flask.

-

A crystal of iodine is added as an initiator.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and maintained at a gentle reflux by the rate of addition.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

2. Reaction with Pentanal:

-

Procedure:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 20°C.

-

The reaction mixture is then stirred at room temperature for 1-2 hours.

-

3. Work-up and Purification:

-

Procedure:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

Route B: n-Pentylmagnesium Bromide and Isovaleraldehyde

The experimental protocol for this route is analogous to Route A, with the substitution of n-pentyl bromide for the preparation of the Grignard reagent and isovaleraldehyde as the electrophile.

Method 2: Reduction of 2-Methyl-4-nonanone

1. Reaction Setup:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer.

-

Procedure:

-

2-Methyl-4-nonanone (1.0 eq) is dissolved in methanol (B129727) or ethanol (B145695) in the flask.

-

The solution is cooled in an ice bath.

-

2. Reduction:

-

Procedure:

-

Sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 eq) is added portion-wise to the stirred solution. The number of equivalents can be adjusted based on the scale and desired reaction time.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

3. Work-up and Purification:

-

Procedure:

-

The reaction is quenched by the slow addition of water.

-

The bulk of the alcohol solvent is removed under reduced pressure.

-

The residue is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by vacuum distillation. A yield of 68.9% has been reported for the analogous reduction of 2-methylcyclohexanone[1].

-

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Starting Materials | ||||

| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |

| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.81 |

| n-Pentyl Bromide | C₅H₁₁Br | 151.04 | 129-130 | 1.217 |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 | 0.803 |

| 2-Methyl-4-nonanone | C₁₀H₂₀O | 156.27 | 198-200 | 0.824 |

| Reagents | ||||

| Magnesium | Mg | 24.31 | 1090 | 1.738 |

| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | 1.074 |

| Product | ||||

| This compound | C₁₀H₂₂O | 158.28 | 204-206 | 0.822 |

Note: Physical properties are approximate and can vary with pressure and purity.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic procedures can be visualized using the following diagrams.

Caption: Workflow for the Grignard Synthesis of this compound.

Caption: Workflow for the Reduction Synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: The presence of a broad absorbance in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol, and the absence of a strong carbonyl peak around 1710 cm⁻¹ indicates the complete reduction of the ketone.

-

Mass Spectrometry (MS): This will determine the molecular weight of the product and provide information about its fragmentation pattern. Predicted mass spectral peaks for C₁₀H₂₂O can be found in public databases.[2]

-

Gas Chromatography (GC): GC analysis can be used to assess the purity of the distilled product.

This guide provides a comprehensive framework for the synthesis and analysis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to 2-Methyl-4-nonanol (CAS: 26533-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nonanol is a secondary alcohol with the chemical formula C10H22O.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, potential synthesis methodologies, and known applications. While research on this specific isomer is limited, this guide consolidates available data and draws parallels from closely related compounds to provide a valuable resource for scientific and drug development applications.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize known and predicted properties. It is important to note that some data is derived from computational models or extrapolated from isomers and should be confirmed through empirical testing.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 26533-31-3 | [1] |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Predicted XlogP | 3.6 | [2] |

| Monoisotopic Mass | 158.16707 Da | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides infrared and mass spectrometry data for this compound.

Table 2: Spectroscopic Data

| Spectrum Type | Data Highlights | Source |

| Infrared (IR) Spectrum | Available on NIST Chemistry WebBook | [4] |

| Mass Spectrum (EI) | Available on NIST Chemistry WebBook | [1] |

| Predicted Collision Cross Section ([M+H]+) | 142.0 Ų | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, the synthesis of a closely related and structurally similar compound, (S)-2-methyl-4-octanol, has been reported and can serve as a methodological reference. This synthesis starts from D-mannitol and proceeds through the key intermediate (R)-glyceraldehyde acetonide.[5]

Illustrative Synthesis Workflow for a Related Compound ((S)-2-Methyl-4-octanol)

Caption: Synthesis workflow for (S)-2-methyl-4-octanol starting from D-mannitol.

General Experimental Considerations (Adapted from Synthesis of Related Alcohols):

-

Grignard Reactions: A common method for synthesizing secondary alcohols is the Grignard reaction. For this compound, this could potentially involve the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with pentanal.

-

Reduction of Ketones: An alternative route is the reduction of the corresponding ketone, 2-methyl-4-nonanone. Various reducing agents can be employed for this transformation. Patents describe the reduction of 4-methyl-5-nonanone (B104976) to 4-methyl-5-nonanol (B104968), a similar process.[6][7]

-

Purification: Purification of the final product is typically achieved through distillation or column chromatography.

Biological Activity and Applications

While there is no specific information on the biological activity of this compound in the context of drug development or its interaction with signaling pathways in vertebrates, many of its structural isomers are known to function as insect pheromones.

For instance, (S)-2-methyl-4-octanol is a male-specific compound released by the sugarcane weevil Sphenophorus levis and is associated with the aggregation behavior of this species.[5] Similarly, 4-methyl-5-nonanol is a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus.[8][9]

This suggests that this compound may have potential applications in pest management as a semiochemical. Further research is needed to determine its specific biological activity.

Logical Relationship of Pheromone Action

Caption: Simplified signaling pathway of an insect pheromone.

Safety and Handling

A Safety Data Sheet (SDS) for a related compound provides general safety information that is likely applicable to this compound.

Table 3: Hazard Information

| Hazard | Description | Precautionary Statements |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |

Disclaimer: The hazard information is based on a Safety Data Sheet for a related compound and should be used as a guideline. A specific SDS for this compound should be consulted for definitive safety and handling procedures.

General Handling Procedures:

-

Handle in accordance with good industrial hygiene and safety practices.[10]

-

Avoid contact with skin and eyes.[10]

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[10]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with limited available data. This guide provides a summary of its known properties and draws on information from related isomers to offer a more complete picture. Its structural similarity to known insect pheromones suggests a potential application in chemical ecology and pest management. Further experimental investigation is required to fully characterize its physical properties, biological activity, and potential applications in drug development and other scientific fields. Researchers working with this compound should proceed with appropriate safety precautions and validate its properties through empirical testing.

References

- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]

- 2. PubChemLite - 4-nonanol, 2-methyl- (C10H22O) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Nonanol, 2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 7. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

The Enigmatic Presence of 2-Methyl-4-nonanol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nonanol is a branched-chain aliphatic alcohol whose natural occurrence remains largely uncharacterized in scientific literature. While structurally similar compounds, such as 2-Methyl-4-octanol and 4-Methyl-5-nonanol, are well-documented as insect pheromones, the specific role and prevalence of this compound in the natural world are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and outlines the established methodologies that can be employed for its detection, quantification, and characterization. Drawing parallels from closely related, well-studied volatile organic compounds (VOCs), this document serves as a foundational resource for researchers venturing into the chemical ecology and biosynthesis of this elusive molecule.

Introduction to Aliphatic Alcohols in Nature

Aliphatic alcohols are a diverse class of organic compounds that play crucial roles in the chemical communication of insects and the aromatic profiles of plants.[1][2] These volatile organic compounds (VOCs) are synthesized through various metabolic pathways and can act as attractants, repellents, or signaling molecules in complex ecological interactions. The specificity of these interactions is often determined by subtle variations in the chemical structure, including chain length, branching, and stereochemistry.

While extensive research has focused on certain aliphatic alcohols as semiochemicals, the natural occurrence and biological significance of many, including this compound, remain an open area of investigation.

Known and Potential Natural Occurrences

Direct evidence for the natural occurrence of this compound is scarce in peer-reviewed literature. However, based on the established presence of structurally similar compounds, potential sources can be hypothesized.

Table 1: Documented Natural Occurrence of Structurally Similar Aliphatic Alcohols

| Compound | Natural Source (Organism) | Role |

| 2-Methyl-4-octanol | Sugarcane weevil (Sphenophorus levis) | Male-produced aggregation pheromone[3][4] |

| 4-Methyl-5-nonanol | Red palm weevil (Rhynchophorus ferrugineus) | Male-produced aggregation pheromone[5][6] |

| 2-Nonanol | Various essential oils (e.g., Orange, Ginger, Coconut) | Flavor and fragrance component[7] |

The identification of these related compounds in insects suggests that a systematic investigation of weevil species and other Coleoptera could be a fruitful avenue for discovering natural sources of this compound. Furthermore, the presence of various branched-chain alcohols in plant essential oils indicates that comprehensive screenings of plant volatiles may also reveal its existence.

Experimental Protocols for Identification and Quantification

The methodologies for identifying and quantifying novel volatile compounds are well-established. The following protocols provide a detailed framework for the investigation of this compound in natural samples.

Sample Collection and Volatile Extraction

The initial step involves the careful collection of biological material (e.g., insects, plant tissues) and the extraction of volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free technique ideal for analyzing the headspace of a sample.

-

Place the biological sample in a sealed vial.

-

Expose a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample for a defined period.

-

Volatile compounds adsorb to the fiber.

-

The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[8]

-

-

Solvent Extraction: This method is suitable for extracting less volatile compounds or when larger sample quantities are available.

-

Homogenize the biological sample in a suitable organic solvent (e.g., hexane, dichloromethane).

-

Filter the extract to remove solid debris.

-

Concentrate the extract under a gentle stream of nitrogen.

-

The concentrated extract can then be analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a stationary phase appropriate for separating aliphatic alcohols (e.g., DB-5ms, HP-INNOWax).

-

Gas Chromatography Conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: The mass spectrum of an unknown peak is compared to a reference library (e.g., NIST, Wiley) and to the mass spectrum of an authentic standard of this compound. The retention time of the unknown peak should also match that of the authentic standard under the same GC conditions.

Quantification

-

Internal Standard Method:

-

Add a known amount of an internal standard (a compound not naturally present in the sample, with similar chemical properties to the analyte) to the sample before extraction. A suitable internal standard for this compound could be a deuterated analog or a different branched-chain alcohol like 4-nonanol.[9]

-

Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of this compound in the sample can be determined from the calibration curve.

-

Potential Biosynthetic Pathways

The biosynthesis of branched-chain fatty acids and related alcohols in insects and plants often involves the extension of a primer unit with malonyl-CoA or methylmalonyl-CoA. While the specific pathway for this compound is unknown, a hypothetical pathway can be proposed based on known biosynthetic routes for similar molecules.

References

- 1. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2-nonanol, 628-99-9 [thegoodscentscompany.com]

- 8. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-nonanol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-nonanol, a chiral alcohol with significant relevance in the field of chemical ecology. While its initial discovery is not prominently documented in scientific literature, its history is intrinsically linked to its identification as a key component of the aggregation pheromones of several insect species, most notably the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Sphenophorus levis). This guide details the known physicochemical properties of this compound, outlines common synthetic routes with detailed experimental protocols, and explores its biological role and mechanism of action as a semiochemical. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, chemical ecology, and pest management.

Introduction and History

This compound (C₁₀H₂₂O) is a secondary alcohol whose historical significance is primarily tied to its role as an insect pheromone. While the exact date and researchers behind its first synthesis are not well-documented, its importance in the scientific community grew with the increasing interest in chemical communication among insects. The discovery and identification of this compound as a crucial component of the aggregation pheromone of the red palm weevil marked a significant milestone in the effort to develop effective and environmentally benign pest management strategies.[1] This discovery has since spurred further research into its synthesis, stereochemistry, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 158.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 26533-31-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Fruity, floral, and aromatic | --INVALID-LINK-- |

| Boiling Point | 202-204 °C | --INVALID-LINK-- |

| Melting Point | ~ -50 °C | --INVALID-LINK-- |

| Density | ~ 0.834 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in alcohols, ethers, and other organic solvents; insoluble in water. | --INVALID-LINK-- |

Spectral Data:

-

¹H NMR Spectroscopy: Specific peak assignments can vary depending on the solvent used. A representative spectrum would show characteristic signals for the methyl protons, methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the characteristic downfield region for secondary alcohols.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands would be observed around 2850-3000 cm⁻¹.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and characteristic fragmentation patterns for a secondary alcohol.

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, primarily driven by the need for pure samples for pheromone research. The two most common methods are the Grignard reaction and the reduction of the corresponding ketone.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde. A common approach is the reaction of isobutylmagnesium bromide with pentanal.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pentanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis via Reduction of 2-Methyl-4-nonanone

This method involves the reduction of the corresponding ketone, 2-Methyl-4-nonanone, using a suitable reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-Methyl-4-nonanone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Significance and Mechanism of Action

This compound's primary biological significance lies in its role as an aggregation pheromone in several species of weevils.[1] Pheromones are chemical signals that trigger a natural response in another member of the same species. In the case of aggregation pheromones, they attract both males and females to a specific location, often for the purpose of mating and feeding.

Unlike hormones that act internally, pheromones are external signaling molecules. Therefore, this compound does not have a traditional intracellular signaling pathway. Instead, its mechanism of action is initiated in the insect's olfactory system.

Olfactory Detection of this compound

The detection of this compound by an insect, such as the red palm weevil, involves a series of steps at the molecular level within the insect's antenna.

Figure 1: Generalized pathway of insect olfactory detection of a pheromone like this compound.

As depicted in Figure 1, volatile this compound molecules enter the insect's antenna through pores in the sensilla. Inside the sensillum, the hydrophobic pheromone molecule is bound by an Odorant Binding Protein (OBP) which transports it through the aqueous sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN). There, it is presented to a specific Olfactory Receptor (OR). The binding of this compound to its specific OR, which is typically a heterodimer with a co-receptor (Orco), leads to the opening of an ion channel.[3][4] This influx of ions depolarizes the ORN, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as attraction towards the pheromone source.

Experimental Workflows

The study of this compound and its effects on insects typically involves a multi-step workflow, from chemical synthesis and analysis to biological assays.

Figure 2: A typical experimental workflow for the study of this compound as an insect pheromone.

Conclusion

This compound serves as a fascinating example of a molecule whose significance is defined by its role in chemical communication. While its early history is not extensively detailed, its identification as a potent insect aggregation pheromone has cemented its importance in the fields of chemical ecology and pest management. The synthetic routes to this chiral alcohol are well-established, allowing for the production of pure samples for research and commercial applications. Understanding its mechanism of action at the olfactory level provides a basis for the development of targeted and sustainable pest control strategies. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable resource for scientists and researchers in related fields.

References

- 1. nbinno.com [nbinno.com]

- 2. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

The Biological Activity of 2-Methyl-4-nonanol: A Technical Guide for Chemical Ecology Research

Audience: Researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Disclaimer: The following technical guide details the biological activity of 2-Methyl-4-nonanol based on currently available scientific literature. The primary focus of existing research is on its role as an insect pheromone. There is no available data to suggest any therapeutic or drug-like activity in mammals, and therefore, this document does not address potential applications in drug development.

Introduction

This compound is a chiral secondary alcohol that has been identified as a key component of the aggregation pheromone in several species of weevils (Coleoptera: Curculionidae). Aggregation pheromones are semiochemicals that are released by an organism to attract other individuals of the same species to a specific location for purposes such as mating, feeding, or overcoming host plant defenses. The biological activity of this compound is therefore primarily characterized by its ability to elicit a behavioral response in susceptible insect species, leading to their aggregation.

This guide provides an in-depth overview of the known biological activity of this compound, with a focus on its role as a chemical signal in insects. It includes a summary of quantitative data from behavioral assays, detailed experimental protocols for assessing its activity, and a visualization of a typical experimental workflow.

Chemical Properties and Stereochemistry

The biological activity of many pheromones is highly dependent on their stereochemistry. This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The specific stereoisomer or ratio of stereoisomers is often crucial for eliciting the desired behavioral response in the target insect species. For instance, in the case of the red palm weevil, Rhynchophorus ferrugineus, the (4S,5S)-4-methyl-5-nonanol isomer, also known as ferrugineol, is the major component of its aggregation pheromone.[1][2]

Biological Activity as an Aggregation Pheromone

The primary biological function of this compound is to act as an aggregation pheromone for several species of weevils. Male weevils typically produce and release this compound, which then attracts both males and females to a common site.[2] This aggregation behavior is critical for the survival and reproduction of these species.

Quantitative Data on Pheromonal Activity

The effectiveness of this compound as an attractant has been quantified in various laboratory and field studies. The data is typically presented as the number of insects captured in traps baited with the pheromone or as a behavioral response in an olfactometer. It is important to note that the optimal concentration and the necessity of co-attractants (kairomones), such as volatiles from host plants, can vary significantly between species.

| Target Species | Compound/Lure | Dose/Release Rate | Assay Type | Key Findings | Reference |

| Red Palm Weevil (Rhynchophorus ferrugineus) | Ferrugineol ((4S,5S)-4-methyl-5-nonanol) and 4-methyl-5-nonanone (B104976) (9:1 ratio) | 3 mg/day | Field Trapping | Highly attractive, especially when combined with fermenting plant tissue. | [2] |

| Red Palm Weevil (Rhynchophorus ferrugineus) | Ferrolure+ (containing 4-methyl-5-nonanol) | 700 mg lure | Field Trapping | Addition of pheromones to food bait increased capture rate by 6.95 times. | [3] |

| Bean Flower Thrips (Megalurothrips sjostedti) | (R)-lavandulyl 3-methylbutanoate (major component) | 30 µg | Field Trapping | The 30 µg dose was most effective in increasing female trap catch. | [4] |

| Alfalfa Thrips (Odontothrips loti) | (R)-lavandulyl (R)-2-methylbutanoate | 40, 60, and 80 µg | Field Trapping | Lures with 40-80 µg significantly increased trap catches. | [5] |

Experimental Protocols

The biological activity of this compound as a pheromone is typically assessed using olfactometer bioassays in the laboratory and trapping experiments in the field.

Olfactometer Bioassay

An olfactometer is an apparatus used to study an insect's response to olfactory stimuli. A common design is the Y-tube or four-arm olfactometer.

Objective: To determine the behavioral response (attraction, repulsion, or no response) of a target weevil species to synthetic this compound.

Materials:

-

Y-tube or four-arm olfactometer

-

Air pump or compressed air source

-

Charcoal filter and humidification flask

-

Flow meters

-

Odor source chambers

-

Test compound: Synthetic this compound of known purity and stereochemistry

-

Solvent (e.g., hexane, paraffin (B1166041) oil)

-

Filter paper discs

-

Test insects (e.g., adult weevils, starved for 24 hours)

Procedure:

-

Preparation of Stimuli: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 1 µg/µL).

-

Assembly of Olfactometer: Assemble the olfactometer and connect it to a purified and humidified air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

-

Application of Odor: Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in the odor source chamber of one arm (the "treatment arm").

-

Control: Apply an equal volume of the solvent to another filter paper disc and place it in the odor source chamber of the other arm (the "control arm").

-

Insect Release: Introduce a single insect at the base of the olfactometer's main tube.

-

Observation: Record the insect's choice of arm (first entry) and the time spent in each arm over a defined period (e.g., 10 minutes). An insect is considered to have made a choice when it moves a certain distance into an arm (e.g., 5 cm past the junction).

-

Replication: Repeat the experiment with a new insect for each replicate. To avoid positional bias, the treatment and control arms should be switched after a set number of replicates.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test or Wilcoxon signed-rank test for time spent data) to determine if there is a significant preference for the treatment arm.

Field Trapping Experiment

Field trapping experiments are essential for validating the activity of a pheromone under natural conditions.

Objective: To evaluate the effectiveness of this compound as a lure for trapping a target weevil species in its natural habitat.

Materials:

-

Insect traps (e.g., funnel traps, pitfall traps)

-

Lures containing a specific amount of synthetic this compound

-

Control lures (without the pheromone)

-

Kairomone source (e.g., fermenting sugarcane or palm tissue), if required

-

Stakes or hangers for trap deployment

-

GPS device for recording trap locations

Procedure:

-

Experimental Design: Design a randomized complete block experiment with multiple replicates. Each block should contain one trap for each treatment (e.g., pheromone lure, pheromone + kairomone lure, control lure).

-

Trap Deployment: Deploy the traps in the field at a specified distance from each other (e.g., 50 meters apart) to avoid interference.

-

Lure Placement: Place the lures inside the traps according to the manufacturer's instructions.

-

Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

-

Trap Maintenance: Replace the lures and empty the traps at each collection interval.

-

Data Analysis: Analyze the trap capture data using statistical methods such as ANOVA or a generalized linear model to determine if there are significant differences in the number of insects captured between the different treatments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and bioassay of an insect pheromone like this compound.

Conclusion

This compound is a biologically active molecule with a well-defined role as an aggregation pheromone in several species of weevils. Its activity is highly dependent on its stereochemistry and is often enhanced by the presence of host plant volatiles. The primary application of this knowledge lies in the development of semiochemical-based strategies for monitoring and managing pest insect populations. Further research into the biosynthesis of this compound in insects and the identification of its receptors could provide deeper insights into its mode of action and open up new avenues for pest control. The current body of scientific literature does not support any investigation into its potential for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Exploiting Thrips Aggregation Pheromones to Develop a Lure-and-Kill Strategy for the Management of the Bean Flower Thrips [mdpi.com]

- 5. Identification of Aggregation Pheromone as an Attractant for Odontothrips loti, A Serious Thrips Pest on Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-4-nonanol, a secondary alcohol with applications in various chemical syntheses. This guide details its molecular characteristics, physicochemical properties, and outlines a general synthetic methodology. All quantitative data is presented in structured tables for clarity and comparative analysis. Spectroscopic information is also provided to aid in compound identification and characterization.

Molecular and Physicochemical Properties

This compound is a branched-chain aliphatic alcohol. Its molecular structure and fundamental properties are summarized below.

Molecular Information

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 26533-31-3 | [1] |

Molecular Weight

The molecular weight of this compound has been calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 158.285 |

Reported molecular weights from various sources are consistent with this calculated value.[1]

Physicochemical Data

A summary of the known physical and chemical properties of this compound and its isomers is provided below. It is important to note that some data may be for isomeric compounds and should be used as a reference.

| Property | Value | Notes |

| Boiling Point | 201.3 °C at 760 mmHg | For 2-Methyl-2-nonanol |

| Melting Point | -1.53°C (estimate) | For 2-Methyl-2-nonanol |

| Density | 0.828 g/cm³ | For 2-Methyl-2-nonanol |

| Refractive Index | 1.434 | For 2-Methyl-2-nonanol |

| Vapor Pressure | 0.0764 mmHg at 25°C | For 2-Methyl-2-nonanol |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde.

General Reaction Scheme

Caption: General Grignard reaction scheme for the synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the synthesis of this compound via a Grignard reaction. This protocol is based on established methods for the synthesis of analogous secondary alcohols.

Materials:

-

Pentanal

-

Isobutylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried. The flask is allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Aldehyde: A solution of pentanal in anhydrous diethyl ether is charged into the flask.

-

Grignard Reagent Addition: The flask is cooled in an ice bath. Isobutylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of pentanal over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The NIST WebBook provides a reference spectrum for this compound.[3]

Mass Spectrometry

The mass spectrum of this compound can be used to determine its molecular weight and fragmentation pattern. The NIST WebBook contains mass spectral data for this compound.[1]

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Its primary relevance is as a synthetic intermediate in organic chemistry.

Safety Information

This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, it is a combustible liquid and may cause skin and eye irritation. Standard safe laboratory practices should be followed, including the use of a fume hood and appropriate PPE.

Conclusion

This technical guide has provided a detailed overview of the molecular and physicochemical properties of this compound. A general synthetic protocol via the Grignard reaction has been outlined, and key spectroscopic features for its identification have been presented. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Enantiomers of 2-Methyl-4-nonanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 2-Methyl-4-nonanol, a chiral alcohol with potential applications in various scientific domains. Due to the limited availability of direct research on this specific compound, this document leverages data and methodologies from closely related structural analogs to present a predictive framework for its synthesis, separation, and potential biological significance. The principles of stereochemistry are paramount in drug development and chemical ecology, as individual enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and biological activities.

Introduction to Chirality and this compound

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These stereoisomers share identical physical properties in an achiral environment but can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is a cornerstone of modern pharmacology and drug design. This compound possesses a chiral center at the fourth carbon, giving rise to two enantiomers: (R)-2-Methyl-4-nonanol and (S)-2-Methyl-4-nonanol. While specific biological roles for these enantiomers are not extensively documented, their structural similarity to known insect pheromones, such as 2-methyl-4-octanol (B1594176) and 4-methyl-5-nonanol, suggests potential applications in chemical ecology and as chiral building blocks in asymmetric synthesis.

Enantioselective Synthesis Strategies

Direct enantioselective synthesis protocols for this compound are not readily found in published literature. However, established methods for the synthesis of analogous chiral alcohols provide a robust template. A notable example is the synthesis of (S)-(+)-2-methyl-4-octanol, a male-produced aggregation pheromone of the sugarcane weevil. This synthesis can be adapted for this compound.

Proposed Synthetic Pathway (Adapted from Analogs)

A plausible synthetic route to a specific enantiomer of this compound could start from a chiral precursor. The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral alcohol, based on the synthesis of (S)-(+)-2-methyl-4-octanol.

Experimental Protocol: Adapted Synthesis of (S)-2-Methyl-4-nonanol

The following is a proposed, adapted experimental protocol for the synthesis of (S)-2-Methyl-4-nonanol, based on the successful synthesis of (S)-2-methyl-4-octanol. This protocol is for illustrative purposes and would require optimization.

Step 1: Preparation of a Chiral Aldehyde Intermediate

This step would involve the preparation of a suitable chiral aldehyde that will form the backbone of the target molecule.

Step 2: Wittig Reaction

The chiral aldehyde would undergo a Wittig reaction with a propylidene phosphorane to introduce the remainder of the carbon chain.

Step 3: Hydrogenation

The resulting alkene is then hydrogenated to yield the saturated carbon skeleton.

Step 4: Deprotection and Further Modification

Subsequent steps would involve the removal of any protecting groups and potential functional group interconversions to yield the final (S)-2-Methyl-4-nonanol.

Chiral Separation and Analysis

For a racemic mixture of this compound, separation of the enantiomers is crucial for evaluating their individual properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for separating volatile enantiomers. Cyclodextrin-based CSPs are particularly effective for resolving chiral alcohols.

Table 1: Predicted GC Parameters for Chiral Separation of this compound Enantiomers

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., CP Chirasil-DEX CB) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Derivatization (Optional) | Acetylation to enhance volatility and resolution |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile alternative for enantiomeric separation, particularly for less volatile compounds or when scaling up for preparative separation.

Table 2: Predicted HPLC Parameters for Chiral Separation of this compound Enantiomers

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV (if derivatized) or Refractive Index (RI) |

Chiral Separation Workflow

The general workflow for developing a chiral separation method is outlined in the following diagram.

Quantitative Data (Predictive)

While specific quantitative data for the enantiomers of this compound are not available, Table 3 provides a template for the types of data that should be collected and reported for these compounds. The values for the analogous (S)-2-methyl-4-octanol are included for reference.

Table 3: Key Quantitative Data for Chiral Alcohols

| Property | (R)-2-Methyl-4-nonanol | (S)-2-Methyl-4-nonanol | Reference: (S)-2-methyl-4-octanol |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₉H₂₀O |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 144.26 g/mol |

| Specific Rotation [α]D | Predicted (-) | Predicted (+) | +2.0° (c 3.38, CHCl₃) |

| Enantiomeric Excess (e.e.) | To be determined | To be determined | >99.5% (for synthesized sample) |

| Boiling Point | To be determined | To be determined | Not specified |

Biological and Pharmacological Significance

The biological activity of this compound enantiomers has not been explicitly studied. However, the stereochemistry of similar compounds is critical to their function as insect pheromones. For example, in the case of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, the (3S,4S)-isomer is attractive to the beetles, while the (3R,4S)- and (3R,4R)-isomers are inhibitory.[1][2] This demonstrates that different enantiomers and diastereomers can have opposing biological effects.

In the context of drug development, it is well-established that enantiomers can have different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer). Therefore, the development of single-enantiomer drugs is often preferred to improve therapeutic outcomes and safety.

Potential Signaling Pathways (Hypothetical)

Given the pheromonal activity of related compounds, the enantiomers of this compound could potentially interact with olfactory receptors in insects, triggering a signaling cascade that leads to a behavioral response. A simplified, hypothetical signaling pathway is depicted below.

Conclusion

While direct experimental data on the enantiomers of this compound is scarce, a comprehensive technical understanding can be inferred from the study of its structural analogs. The synthetic and analytical methodologies presented in this guide provide a solid foundation for researchers to produce and characterize the individual enantiomers of this compound. The profound impact of stereochemistry on biological activity, as seen in related pheromones and in drug development, underscores the importance of studying these enantiomers separately. Further research into the specific properties and activities of (R)- and (S)-2-Methyl-4-nonanol is warranted and could reveal novel applications in chemical ecology, asymmetric synthesis, and potentially, in the development of new therapeutic agents.

References

Spectroscopic Profile of 2-Methyl-4-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-nonanol (CAS No: 26533-31-3).[1] The information is compiled from various databases and is intended to assist in the identification, characterization, and quality control of this secondary alcohol. The guide presents available quantitative data in structured tables, details general experimental protocols for spectroscopic analysis, and includes a visual workflow of the analytical process.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | NIST |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 26533-31-3 | [1] |

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorptions for a secondary alcohol. The data presented below is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[2]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3650 | O-H stretch (free hydroxyl) | Strong, Sharp |

| 2850-3000 | C-H stretch (alkane) | Strong |

| ~1465 | C-H bend (methylene) | Medium |

| ~1380 | C-H bend (methyl) | Medium |

| 1000-1200 | C-O stretch (secondary alcohol) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 (CH-OH) |

| ~1.7 | m | 1H | H-2 (CH) |

| 1.2-1.5 | m | 10H | H-3, H-5, H-6, H-7, H-8 |

| 0.9 | t | 3H | H-9 (CH₃) |

| 0.9 | d | 6H | H-1, H-1' (CH₃)₂ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~70 | CH | C-4 |

| ~45 | CH₂ | C-3 |

| ~38 | CH₂ | C-5 |

| ~32 | CH₂ | C-7 |

| ~28 | CH₂ | C-6 |

| ~25 | CH | C-2 |

| ~23 | CH₃ | C-1, C-1' |

| ~23 | CH₂ | C-8 |

| ~14 | CH₃ | C-9 |

Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST Chemistry WebBook.[1] The expected molecular ion peak [M]⁺ is at m/z 158. Common fragmentation patterns for secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). Predicted m/z values for common adducts are listed below based on data from PubChem.[3]

| m/z (Predicted) | Adduct |

| 159.17435 | [M+H]⁺ |

| 181.15629 | [M+Na]⁺ |

| 157.15979 | [M-H]⁻ |

| 176.20089 | [M+NH₄]⁺ |

| 141.16433 | [M+H-H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound. Instrument parameters should be optimized for the specific equipment used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat liquid sample is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the instrument's sample holder.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to homogeneity.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a 30-90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon.

-

A wider spectral width (e.g., 200-250 ppm) is required.

-

A longer acquisition time and a greater number of scans are generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed for sample introduction and separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the compound (e.g., m/z 30-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2-Methyl-4-nonanol: A Potential Modulator in Weevil Aggregation Pheromone Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Methyl-4-nonanol is a chiral secondary alcohol that belongs to a class of methyl-branched alcohols, several of which are well-documented aggregation pheromones in various insect species, particularly within the family Curculionidae (weevils). While direct evidence establishing this compound as a primary aggregation pheromone is not extensively documented in current literature, its structural similarity to known potent weevil pheromones, such as 2-methyl-4-octanol (B1594176) and 4-methyl-5-nonanol, suggests its potential role as a component of a pheromone blend or as a behavioral modulator. This guide provides a comprehensive overview of the current knowledge of related compounds, offering a framework for investigating the potential role of this compound in insect chemical communication.

Quantitative Data on Related Aggregation Pheromones

The following table summarizes quantitative data for structurally similar compounds that have been confirmed as aggregation pheromones in weevils. This data provides a comparative basis for designing experiments to investigate this compound.

| Compound | Insect Species | Pheromone Production/Release Rate | Behavioral Response Threshold | Reference |

| (S)-2-Methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | Male-specific production | Elicits aggregation behavior in both sexes in indoor bioassays | [1][2] |

| 4-Methyl-5-nonanol (Ferrugineol) | Rhynchophorus ferrugineus (Red Palm Weevil) | ~3 mg/day from synthetic lures | Not specified | [3] |

| 2-Methyl-4-heptanol | Odoiporus longicollis (Banana Pseudostem Weevil) | Not specified | Significant EAG response in both sexes | [4] |

Experimental Protocols

Detailed methodologies are crucial for the identification and evaluation of potential pheromones like this compound. Below are established protocols for key experiments, based on studies of related compounds.

Pheromone Collection and Identification

This workflow outlines the process of collecting and identifying volatile compounds from insects.

Methodology:

-

Insect Rearing and Volatile Collection:

-

Insects are reared under controlled conditions (e.g., 25 ± 2 °C, 70 ± 10% RH) and fed a standard diet.

-

Male and female insects are separated to identify sex-specific compounds.

-

Volatiles are collected from groups of insects in a glass aeration chamber. Purified air is passed over the insects and then through a sorbent trap (e.g., Porapak Q) to capture the organic volatiles.

-

-

Chemical Analysis:

-

The collected volatiles are eluted from the sorbent trap using a solvent such as hexane.

-

The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the compounds based on their retention times and mass spectra.

-

To identify biologically active compounds, the GC effluent can be split between the MS detector and an electroantennographic detector (GC-EAD), which measures the response of an insect antenna to each eluting compound.

-

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a specific odorant, providing a rapid screening tool for biologically active compounds.

Methodology:

-

Antenna Preparation: An antenna is excised from a live insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive solution.

-

Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the airstream.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response. The amplitude of the response indicates the degree of antennal stimulation.

Behavioral Bioassays

Behavioral assays are essential to determine the function of a candidate pheromone.

Methodology:

-

Y-Tube Olfactometer:

-

A Y-shaped glass tube is used to assess insect preference.

-